molecular formula C8H6ClNO B015059 2-Chloro-6-methoxybenzonitrile CAS No. 6575-10-6

2-Chloro-6-methoxybenzonitrile

Cat. No. B015059
CAS RN: 6575-10-6
M. Wt: 167.59 g/mol
InChI Key: YRGCKBHUZNQXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Chloro-6-methoxybenzonitrile involves novel protocols and methodologies. For instance, a compound derived from a related chlorination reaction demonstrates the innovative approaches to synthesizing chloro-methoxy-nitriles, highlighting the chemical versatility and potential for creating complex molecules (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been elucidated using X-ray analysis, revealing significant insights into their geometric parameters and the influence of substituents on the molecular configuration (Jukić et al., 2010). These studies contribute to a deeper understanding of the molecular architecture and the potential for interactions within chemical structures.

Chemical Reactions and Properties

Chemical reactions involving chloro-methoxy-carbene compounds demonstrate the reactivity and versatility of these molecules. For example, they can undergo fragmentation or addition reactions with electron-poor alkenes to produce cyclopropanes, highlighting the reactive nature of these compounds and their potential for further chemical transformations (Smith & Stevens, 1979).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methoxybenzonitrile and related compounds are influenced by their molecular structure. Studies involving spectroscopic analysis provide valuable information on optical properties, including absorption and fluorescence, which are essential for understanding the behavior of these compounds under different conditions (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-methoxybenzonitrile derivatives, such as their reactivity with various reagents and the impact of substituents on their behavior, are critical for exploring their utility in organic synthesis and potential applications. The formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene from diazirines highlight the complex chemistry and reactivity of these compounds (Smith & Stevens, 1979).

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Research : One study discusses a method to synthesize 2-methoxymethyl- or 2-chloromethylquinazolin-4(3H)-ones, highlighting its potential applications in organic synthesis and pharmaceutical research (Bavetsias, 1998).

  • Dipolarophile for Bioactive Heterocycles : Another research paper indicates the potential of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile as a dipolarophile for bioactive heterocycles in various fields (Naveen et al., 2006).

  • Synthesis of Novel Compounds : The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is discussed in a study, noting its unique optical properties and structural features (Jukić et al., 2010).

  • Drug-Likeness Analysis : A 2020 study on two dihydrofuran carbonitrile derivatives demonstrates coordinated compliance of the chloro-methyl and bromo-methyl exchange rules, with potential drug-likedness based on in silico molecular docking analysis (Swamy et al., 2020).

  • Vibrational Analysis : Force constants obtained in previous studies are transferable to the zero-order normal coordinate analysis of vibrations of 2-chloro, 6-fluorobenzonitrile, and related compounds, enhancing understanding in vibrational spectroscopy (Kumar & Rao, 1997).

  • Synthesis of Cyclohexanediones : A method for synthesizing 7-methoxybenzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of cyclohexanediones, is presented in a study from 1983 (Rahman & Scrowston, 1983).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard6. It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves1.


Future Directions

The future directions for 2-Chloro-6-methoxybenzonitrile are not explicitly mentioned in the search results. However, benzonitriles are versatile precursors in chemical synthesis and could be used to synthesize a variety of derivatives7.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCKBHUZNQXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215955
Record name 2-Chloro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxybenzonitrile

CAS RN

6575-10-6
Record name 2-Chloro-6-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-6-methoxybenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5R67X86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzonitrile (Aldrich, 5.0 g, 32.1 mmol) was dissolved in MeOH (100 mL), NaOMe (7.4 mL of 25% wt. solution, 32.1 mmol) and refluxed 18 h. The mixture was concentrated poured into EtOAc/H2O and extracted with EtOAc to give the title compound (5.3 g, 59%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-methoxybenzonitrile

Citations

For This Compound
3
Citations
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
… 4-bromo-2-chloro-6-methoxybenzamide was synthesized according to the procedure described for 5d from 4-bromo-2-chloro-6-methoxybenzonitrile (219 mg, 0.889 mmol). The solution …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
D Ensan - 2020 - search.proquest.com
Diffuse intrinsic pontine glioma (DIPG) is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led …
R Hesse, MP Krahl, A Jäger, O Kataeva… - European Journal of …, 2014 - Wiley Online Library
… A solution of 2-chloro-6-methoxybenzonitrile (21, 502 mg, 3.00 mmol) in toluene (20 mL) was added dropwise over a period of 15 h, and the mixture was heated at reflux for 3 h (total …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.